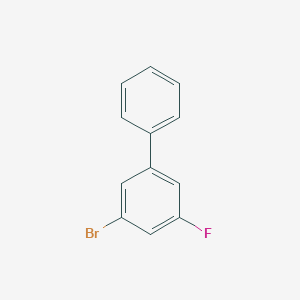

1-Bromo-3-fluoro-5-phenylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-fluoro-5-phenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKVBFYMOCNSDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 3 Fluoro 5 Phenylbenzene

Strategies for Carbon-Carbon Bond Formation in Aryl Systems

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium, nickel, and iron, represents the most versatile and widely employed strategy for constructing C(sp²)–C(sp²) bonds. nsf.gov These reactions are valued for their high efficiency, functional group tolerance, and predictable outcomes.

The Suzuki-Miyaura coupling is a premier method for aryl-aryl bond formation, utilizing a palladium catalyst to couple an organoboron compound with an organohalide. nih.govtcichemicals.com For the synthesis of 1-Bromo-3-fluoro-5-phenylbenzene, a plausible route involves the reaction of a dihalogenated precursor, such as 1,5-dibromo-3-fluorobenzene, with phenylboronic acid. The reaction's selectivity allows for the mono-arylation of the dihalide, leveraging the differential reactivity of the halogen atoms if they were different (e.g., bromo vs. iodo) or by controlling stoichiometry. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Key components of this reaction include a palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a phosphine (B1218219) ligand to stabilize the catalyst, and a base to activate the organoboron species. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1,4-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 |

| 1-Bromo-3-fluorobenzene (B1666201) | Phenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | Dioxane/H₂O | 110 | >95 mdpi.com |

| 1-Bromo-4-iodobenzene | Phenylboronic acid | PdCl₂(dppf) (2) | dppf | K₃PO₄ | 1,4-Dioxane | 100 | 92 (Iodo position) |

Note: This table presents data for analogous reactions to illustrate typical conditions and outcomes.

These earlier, yet still powerful, cross-coupling reactions offer alternative pathways using different organometallic reagents.

Kumada Coupling : Developed in 1972, this was the first nickel- or palladium-catalyzed cross-coupling reaction. organic-chemistry.org It employs a Grignard reagent (organomagnesium halide) as the nucleophile. To synthesize the target compound, 1,5-dibromo-3-fluorobenzene could be reacted with phenylmagnesium bromide in the presence of a nickel catalyst, such as NiCl₂(dppe). organic-chemistry.orgresearchgate.net A key advantage is the direct use of readily prepared Grignard reagents. organic-chemistry.org

Stille Coupling : This reaction involves the coupling of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. rsc.org The synthesis of this compound via this method would likely involve the reaction of 1,5-dibromo-3-fluorobenzene with tributyl(phenyl)stannane. Stille couplings are notable for their tolerance to a very broad range of functional groups, although the toxicity of organotin compounds is a significant drawback. rsc.org

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent to couple with an organohalide, typically catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org This method is highly effective for forming C-C bonds and is known for its high yields and functional group tolerance. wikipedia.org The synthesis could proceed by coupling an appropriate dihalo-fluorobenzene with phenylzinc chloride. wikipedia.org

Table 2: Comparison of Kumada, Stille, and Negishi Coupling for Biaryl Synthesis

| Coupling Reaction | Nucleophile | Typical Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Kumada | Organomagnesium (Grignard) | Ni or Pd complexes | High reactivity, inexpensive reagents | Limited functional group tolerance |

| Stille | Organostannane (Organotin) | Pd complexes | Excellent functional group tolerance | Toxicity of tin reagents, purification challenges |

| Negishi | Organozinc | Ni or Pd complexes | High reactivity and selectivity, good functional group tolerance | Moisture and air sensitivity of organozinc reagents |

In recent years, iron has emerged as an attractive catalyst for cross-coupling reactions due to its low cost, abundance, and low toxicity compared to palladium. nsf.govorgsyn.org Iron-catalyzed reactions often proceed via radical mechanisms and are particularly effective for coupling organohalides with Grignard reagents, similar to the Kumada reaction. orgsyn.org The synthesis of this compound could be achieved by reacting 1,5-dibromo-3-fluorobenzene with phenylmagnesium bromide using a simple iron salt like FeCl₃ as the catalyst, often with an additive like N-methylpyrrolidin-2-one (NMP) to stabilize the catalytic species. orgsyn.org

Ullmann Condensation and Related Coupling Approaches

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of two aryl halides at high temperatures, is one of the oldest methods for forming aryl-aryl bonds. wikipedia.orgorganic-chemistry.org While the classic Ullmann condensation is primarily used for symmetrical biaryls, modified Ullmann-type reactions can be used for unsymmetrical syntheses, although they are more commonly applied to C-O and C-N bond formation. wikipedia.orgmdpi.com The reaction typically requires stoichiometric amounts of copper and high temperatures (often over 200°C), which can limit its applicability for complex molecules. wikipedia.org Modern protocols have been developed that use soluble copper catalysts and ligands, allowing for milder reaction conditions. wikipedia.org However, for C-C bond formation, palladium-catalyzed methods are generally more efficient and reliable.

Friedel-Crafts Reactions for Aryl-Aryl Linkage

The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings. nih.gov While direct Friedel-Crafts arylation is generally not feasible due to catalyst deactivation and polysubstitution, a two-step Friedel-Crafts acylation-reduction sequence can effectively form an aryl-aryl linkage.

To synthesize this compound, this approach would involve:

Friedel-Crafts Acylation : Reacting 1-bromo-3-fluorobenzene with benzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov This would form 2-bromo-4-fluoro-6-phenyl benzophenone.

Reduction : The resulting ketone is then reduced to a methylene (B1212753) group (-CH₂-), which in this case directly links the two aryl rings. Common reduction methods include the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. youtube.com

This strategy offers an alternative to cross-coupling but is limited by the orientation of the initial acylation step and the often harsh conditions required for both steps.

Selective Halogenation and Fluorination Techniques

The introduction of halogen and fluorine atoms onto an aromatic ring at specific positions is a cornerstone of synthesizing complex molecules like this compound. This requires a deep understanding of directing group effects and the use of regioselective reagents.

Regioselective Bromination of Phenylated Fluorobenzenes

The bromination of an aromatic ring is a classic example of electrophilic aromatic substitution. The directing effects of existing substituents on the ring are paramount in determining the position of the incoming bromine atom. In a hypothetical precursor such as 1-fluoro-3-phenylbenzene, both the fluorine and the phenyl group would influence the regiochemical outcome of bromination.

To achieve the desired this compound structure, one would need to brominate a 1-fluoro-3-phenylbenzene precursor. The fluorine at C3 and the phenyl group at C1 would direct an incoming electrophile. The fluorine is a deactivating ortho-para director, while the phenyl group is an activating ortho-para director. The positions ortho and para to the phenyl group are C2, C4, and C6. The positions ortho and para to the fluorine are C2 and C4. Therefore, the C2 and C4 positions are the most activated. To obtain the 1,3,5-substitution pattern, bromination would need to occur at the C5 position, which is meta to both substituents. This would likely be a minor product in a direct electrophilic bromination of 1-fluoro-3-phenylbenzene due to the directing effects of the existing groups.

Reagents such as N-bromosuccinimide (NBS) are often employed for regioselective brominations, sometimes in the presence of a catalyst. organic-chemistry.orgnih.gov The choice of solvent and catalyst can significantly influence the regioselectivity of the reaction. organic-chemistry.org

Directed Fluorination Methods for Aryl Rings

The introduction of a fluorine atom onto an aromatic ring can be achieved through various methods, including nucleophilic aromatic substitution (SNAr), the Balz-Schiemann reaction, or more modern directed C-H fluorination techniques.

Directed C-H fluorination has emerged as a powerful tool in organic synthesis, allowing for the selective introduction of fluorine atoms at positions that might be inaccessible through classical methods. rsc.org These reactions often employ a directing group that positions a metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage and subsequent fluorination. For a substrate like 3-bromobiphenyl, a directing group could be temporarily installed to guide a fluorinating agent to the desired C5 position.

Various electrophilic fluorinating agents, such as Selectfluor®, are commercially available and have been used in a wide range of fluorination reactions. rsc.org Copper-catalyzed C-H fluorination has also been reported, utilizing directing groups to achieve high regioselectivity. nih.gov

Isomerization and Disproportionation Considerations in Halogenation

During halogenation reactions, the formation of undesired isomers is a common challenge. In some cases, it is possible to isomerize a mixture of halogenated aromatics to enrich the desired isomer. For instance, the synthesis of 1-bromo-3-fluorobenzene can involve the isomerization of other bromofluorobenzene isomers. This process is often catalyzed by Lewis acids.

Disproportionation is another potential side reaction where a molecule is simultaneously oxidized and reduced. In the context of polyhalogenated benzenes, this could involve the migration of halogen atoms, leading to a mixture of products with varying degrees of halogenation. Careful control of reaction conditions is necessary to minimize these unwanted side reactions.

Multi-Step Synthetic Sequences and Route Design

The synthesis of a trisubstituted benzene (B151609) derivative like this compound typically involves a multi-step approach where the substituents are introduced sequentially. The order of these steps is critical to ensure the correct regiochemistry.

Synthesis via Precursor Functionalization (e.g., 1-bromo-3-chloro-5-iodobenzene (B84608) derivatives)

One plausible strategy involves starting with a pre-functionalized benzene ring containing halogens that can be selectively transformed. For example, a synthetic route to 1-bromo-3-chloro-5-iodobenzene has been described starting from aniline. This multi-step process involves a sequence of electrophilic aromatic substitutions and a Sandmeyer reaction.

A similar approach could be envisioned for this compound. A key intermediate could be 1-bromo-3,5-difluorobenzene, which can be synthesized from 3,5-difluoroaniline (B1215098) via a Sandmeyer reaction. google.comgoogle.com Subsequent selective conversion of one of the fluorine atoms to a phenyl group, perhaps through a nucleophilic aromatic substitution or a cross-coupling reaction, could be a potential, though challenging, step.

Sequential Introduction of Halogen and Phenyl Moieties

A more common and flexible approach is the sequential introduction of the desired functional groups onto the benzene ring. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. acs.org

A potential synthetic route could commence with a dihalogenated benzene. For instance, starting with 1,3-dibromo-5-fluorobenzene, a selective Suzuki-Miyaura coupling with phenylboronic acid could be performed. The differential reactivity of the bromine atoms might allow for a selective reaction, or statistical mixtures might be obtained.

Alternatively, a route could begin with the introduction of the fluorine and bromine atoms, followed by the phenylation step. For example, the synthesis could start with 3-bromo-5-fluoroaniline. Diazotization followed by a Sandmeyer-type reaction could introduce a second bromine or another functional group that could later be converted to the phenyl group.

A plausible and strategic route could be:

Starting Material: 3,5-Dibromoaniline.

Diazotization and Fluorination: Conversion of the amino group to a diazonium salt, followed by a Balz-Schiemann reaction to introduce the fluorine atom, yielding 1,3-dibromo-5-fluorobenzene.

Selective Suzuki-Miyaura Coupling: A selective palladium-catalyzed cross-coupling reaction with one equivalent of phenylboronic acid. The regioselectivity of this step would be crucial and might require careful optimization of reaction conditions (catalyst, ligand, base, and solvent) to favor the mono-phenylated product.

This sequential approach, leveraging well-established and robust reactions, offers a logical pathway to the target molecule, this compound.

Optimizing the Synthesis of this compound: A Focus on Reaction Conditions and Yields

The efficient synthesis of this compound, a key intermediate in the development of pharmaceuticals and advanced materials, is critically dependent on the optimization of reaction conditions. Research into the Suzuki-Miyaura cross-coupling reaction, a primary method for its synthesis, has demonstrated that careful selection of catalysts, bases, solvents, and temperature is paramount to achieving high yields and purity.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, valued for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. The synthesis of fluorinated biphenyl (B1667301) compounds, such as this compound, has been an area of active investigation, with an emphasis on maximizing product yield through methodical optimization of the reaction parameters.

Impact of Catalysts and Bases on Yield

The choice of a palladium catalyst and a suitable base is a critical factor influencing the efficiency of the Suzuki-Miyaura coupling. While specific optimization data for this compound is not extensively detailed in publicly available literature, studies on analogous fluorinated biphenyls provide valuable insights. For instance, research on the synthesis of various fluorinated biphenyl compounds using 1-bromo-3,4-difluorobenzene as a starting material has shown that the combination of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) (K₃PO₄) can lead to high yields. In one study, an average yield of 78% was achieved for a range of fluorinated biphenyls under these conditions.

Further investigations into Suzuki-Miyaura reactions involving bromoanilines have highlighted the efficacy of specialized palladium catalysts. The use of advanced palladacycle catalysts, such as CataCXium A Pd G3, has been shown to be particularly effective in promoting the coupling reaction, suggesting that catalyst selection is a key variable for optimization.

The Role of Solvents and Temperature

The solvent system and reaction temperature are also crucial parameters that must be fine-tuned to maximize the yield of this compound. A mixture of an organic solvent and water is commonly employed in Suzuki-Miyaura reactions to facilitate the dissolution of both the organic and inorganic reagents. A water:dioxane mixture has been successfully used in the synthesis of similar fluorinated biphenyl compounds.

Interactive Data Table: General Conditions for Fluorinated Biphenyl Synthesis

The following table summarizes generalized conditions that have been found to be effective for the synthesis of fluorinated biphenyl compounds via the Suzuki-Miyaura coupling, which can serve as a starting point for the optimization of this compound synthesis.

| Parameter | Condition | Reported Average Yield |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | ~78% |

| Base | Potassium Phosphate (K₃PO₄) | ~78% |

| Solvent | Water:Dioxane | ~78% |

| Reactants | Aryl Bromide, Phenylboronic Acid | ~78% |

Note: The yield is an average reported for a series of fluorinated biphenyl compounds and may vary for the specific synthesis of this compound.

Mechanistic Investigations and Reaction Pathways of 1 Bromo 3 Fluoro 5 Phenylbenzene

Electrophilic Aromatic Substitution (EAS) Mechanisms on Biphenyl (B1667301) Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In the case of 1-bromo-3-fluoro-5-phenylbenzene, the existing substituents on the central ring direct the position of incoming electrophiles. Both bromine and fluorine are deactivating groups due to their inductive electron-withdrawing effects, yet they are ortho-, para-directing because of their ability to stabilize the arenium ion intermediate through resonance. The phenyl group is an activating group and is also ortho-, para-directing.

The general mechanism for EAS involves the attack of an electrophile on the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. libretexts.orgchemimpex.commdpi.com The rate-determining step is typically the formation of this intermediate, as it involves the temporary loss of aromaticity. libretexts.orgchemimpex.com In a subsequent fast step, a proton is eliminated from the carbon atom bearing the electrophile, restoring the aromatic system. libretexts.orgchemimpex.com

For this compound, the directing effects of the substituents must be considered collectively. The fluorine atom at C3 and the bromine atom at C1 are meta to each other, and their directing effects will influence the remaining unsubstituted positions (C2, C4, C6). The phenyl group at C5 further complicates the regioselectivity. The positions ortho and para to the activating phenyl group are C4, C6, and C2. The positions ortho and para to the deactivating but ortho-, para-directing halogens are C2, C4, and C6 for bromine, and C2, C4, and C6 for fluorine. Therefore, all available positions are activated towards electrophilic attack to varying degrees. Steric hindrance from the existing substituents will also play a significant role in determining the final product distribution.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Biphenyls

| Electrophile | Substituent Pattern | Major Product(s) | Reference |

| Br₂/FeBr₃ | 3-Bromo-5-fluorobiphenyl | Predominantly substitution at positions ortho and para to the phenyl group, influenced by steric hindrance. | General EAS principles mdpi.com |

| HNO₃/H₂SO₄ | 3-Bromo-5-fluorobiphenyl | Nitration is expected to occur at the positions most activated by the phenyl group and least sterically hindered. | General EAS principles chemimpex.com |

This table is illustrative and based on general principles of electrophilic aromatic substitution, as specific experimental data for this compound was not found in the search results.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides, particularly those activated by electron-withdrawing groups. alfa-chemistry.comchemicalbook.combeilstein-journals.org The reaction generally proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. alfa-chemistry.com

The bromine atom at the C1 position of this compound can be displaced by a variety of nucleophiles. The reactivity of the C-Br bond in SNAr is influenced by the electronic effects of the other substituents on the ring. The electron-withdrawing fluorine atom and, to a lesser extent, the phenyl group can activate the ring towards nucleophilic attack. For SNAr to occur, the rate-determining step is the formation of the negatively charged Meisenheimer complex. alfa-chemistry.com The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. In some cases, SNAr reactions involving aryl bromides can be outcompeted by fluoride (B91410) loss if the conditions are suitable. Current time information in Sofia, BG.

Counterintuitively, in many activated aromatic systems, fluorine is a better leaving group than bromine in SNAr reactions. bldpharm.com This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. bldpharm.com The high electronegativity of fluorine strongly stabilizes the anionic intermediate through the inductive effect, thereby lowering the activation energy for its formation. bldpharm.com Therefore, under conditions that favor SNAr, the fluorine atom at the C3 position of this compound could potentially be more reactive towards nucleophiles than the bromine atom. A study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene showed that the fluorine atom undergoes nucleophilic aromatic substitution with various nucleophiles. organic-chemistry.orgnih.gov

Vicarious Nucleophilic Substitution (VNS) is a special type of nucleophilic substitution of hydrogen in electron-deficient aromatic rings. nih.gov This reaction typically requires the presence of a strong electron-withdrawing group, such as a nitro group, to sufficiently activate the ring. nih.gov The nucleophile used in VNS contains a leaving group at the nucleophilic center. nih.gov While this compound itself is not sufficiently activated for VNS, derivatives containing strongly electron-withdrawing groups, such as a nitro group, could potentially undergo this reaction. For instance, nitration of the parent compound could yield a substrate amenable to VNS, where a hydrogen atom ortho or para to the nitro group is substituted. nih.govresearchgate.net A study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrated regioselective vicarious nucleophilic substitution with carbon, oxygen, and nitrogen nucleophiles. Current time information in Sofia, BG.scbt.com

Catalytic Reaction Mechanisms in Cross-Coupling Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for such reactions, primarily through the reactivity of its C-Br bond.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three main steps: oxidative addition, transmetalation, and reductive elimination. Current time information in Lauderdale County, US.uni.lu

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the aryl halide to form a Pd(II) intermediate. The reactivity order for halogens in this step is generally I > Br > Cl > F. uni.lu

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the halide. Current time information in Lauderdale County, US.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. Current time information in Lauderdale County, US.

In the context of this compound, the C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. The Buchwald-Hartwig amination follows a similar catalytic cycle for the formation of C-N bonds. yonedalabs.com Studies on the Suzuki-Miyaura coupling of fluorohalobenzenes have shown that selective cross-coupling at the C-Br bond is highly efficient.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Product Type | Reference |

| Suzuki-Miyaura | Organoboronic acid/ester | Pd(PPh₃)₄, Pd(OAc)₂/phosphine (B1218219) ligand | Biaryl | mdpi.com |

| Buchwald-Hartwig | Amine | Pd(dba)₂/phosphine ligand | Arylamine | yonedalabs.com |

| Heck | Alkene | Pd(OAc)₂/phosphine ligand | Substituted alkene | General knowledge |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Arylalkyne | General knowledge |

Stability and Degradation Pathways under Reaction Conditions

The stability of this compound under various reaction conditions is a critical factor for its successful application in synthesis. The presence of halogen substituents enhances the chemical stability in many cases. chemimpex.com However, under certain conditions, degradation can occur.

In palladium-catalyzed cross-coupling reactions, a common side reaction is the dehalogenation of the aryl halide substrate. This can occur through a competing pathway where the Pd(II) intermediate undergoes reaction with a hydride source in the reaction mixture, leading to reductive elimination of the hydrodehalogenated arene.

Under strongly basic conditions, particularly at elevated temperatures, there is a possibility of benzyne (B1209423) formation through the elimination of HBr or HF, although this is less common for bromofluoroarenes compared to chloro- or bromoarenes without the deactivating fluorine.

The thermal stability of halogenated aromatic compounds is generally high. For instance, 1-bromo-2,5-dichloro-3-fluorobenzene (B1268532) has a boiling point of 232°C, indicating significant molecular stability. It can be inferred that this compound would also exhibit considerable thermal stability.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-Bromo-3-fluoro-5-phenylbenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be required for unambiguous structural assignment.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Analysis

High-resolution one-dimensional NMR provides fundamental information about the number and types of hydrogen, carbon, and fluorine atoms in the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons. The phenyl substituent will exhibit characteristic multiplets in the aromatic region (typically δ 7.3-7.6 ppm). The protons on the substituted benzene (B151609) ring will appear as distinct signals, likely multiplets, due to coupling with each other and with the fluorine atom. Their chemical shifts will be influenced by the deshielding effects of the bromine, fluorine, and phenyl groups.

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum will display distinct signals for each unique carbon atom. The carbon atom attached to the fluorine will show a large coupling constant (¹JCF), resulting in a doublet. The carbons adjacent to the fluorine will exhibit smaller two-bond couplings (²JCF). The chemical shifts will be indicative of their electronic environment, with carbons bonded to electronegative atoms (Br, F) appearing at lower field.

¹⁹F NMR (Fluorine-19 NMR): As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. The spectrum for this compound would show a single resonance for the fluorine atom. The precise chemical shift is a key identifier of its chemical environment. This signal would appear as a multiplet due to coupling with the neighboring aromatic protons.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H NMR | |||

| Aromatic-H | 7.2 - 7.8 | m | JHH, JHF |

| ¹³C NMR | |||

| C-F | 160 - 165 | d | ¹JCF ≈ 245-255 |

| C-Br | 120 - 125 | s | - |

| C-Ph | 138 - 142 | s | - |

| Aromatic-C | 115 - 135 | d, s | JCF |

| ¹⁹F NMR |

Note: This is a table of predicted values. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the same spin system. This would help to identify which protons are adjacent on the aromatic rings by observing cross-peaks between their signals.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. An HMQC or HSQC spectrum would definitively assign each proton signal to its corresponding carbon signal, aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule, such as connecting the phenyl ring to the bromo-fluoro-benzene core.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular ion's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₂H₈BrF), the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺), which is a key signature for bromine-containing compounds.

Expected HRMS Data

| Formula | Isotope | Calculated m/z |

|---|---|---|

| C₁₂H₈⁷⁹BrF | M⁺ | 249.9793 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is used to separate the compound from any impurities and to obtain its electron ionization (EI) mass spectrum. The EI mass spectrum will not only show the molecular ion peak but also a series of fragment ions. The fragmentation pattern is a reproducible fingerprint of the molecule and provides valuable structural information. Expected fragmentation pathways for this compound would involve the loss of bromine, fluorine, or the phenyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching within the rings, and C-F and C-Br stretching.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Characteristic Vibrational Frequencies

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-F | Stretch | 1250 - 1000 |

| C-Br | Stretch | 700 - 500 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed. This provides invaluable information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, studies on closely related halogenated biphenyls provide insight into the expected solid-state conformation. For instance, the X-ray diffraction study of 4-bromo-4'-nitrodiphenyl revealed that the two phenyl rings are not coplanar but are twisted relative to each other. bath.ac.uk This torsional angle is a key feature of the molecular conformation of many non-ortho-substituted biphenyls. bath.ac.uk

The determination of the crystal structure of a compound like this compound would involve the following general steps:

Crystallization: Growing a high-quality single crystal of the compound, which is a critical and often challenging step.

Data Collection: Mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction data are collected.

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final crystal structure with high precision.

The resulting structural data would be presented in a crystallographic information file (CIF) and would include key parameters such as those hypothetically illustrated in the table below for a related biphenyl (B1667301) compound.

| Parameter | Hypothetical Value for a Related Halogenated Biphenyl |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| β (°) | 98.76 |

| Volume (ų) | 1254.3 |

| Z | 4 |

| Dihedral Angle between Phenyl Rings (°) | 38.5 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating and analyzing mixtures of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed to assess purity and monitor the progress of its synthesis.

HPLC is a highly efficient separation technique used to determine the purity of a sample and quantify its components. A typical HPLC system utilizes a high-pressure pump to pass a liquid solvent (the mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (the stationary phase).

For the analysis of halogenated aromatic compounds like this compound, a reversed-phase HPLC method is generally suitable. scielo.brscielo.br In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture.

A hypothetical HPLC method for the purity assessment of this compound is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Under these conditions, this compound would elute at a specific retention time. The presence of impurities would be indicated by additional peaks in the chromatogram. The purity of the sample can be calculated from the relative peak areas.

TLC is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or identifying the components of a mixture. wisc.eduorgchemboulder.comchemistryhall.com A TLC plate consists of a thin layer of adsorbent material (commonly silica (B1680970) gel) coated onto a solid support like glass or aluminum. orgchemboulder.comchemistryhall.com

To monitor a reaction producing this compound, such as a Suzuki-Miyaura coupling, small aliquots of the reaction mixture are spotted onto the TLC plate alongside the starting materials. shoko-sc.co.jpadvion.comyoutube.com The plate is then placed in a developing chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. wisc.edu

A typical TLC procedure for analyzing this compound would involve the following:

Stationary Phase: Silica gel 60 F₂₅₄

Mobile Phase (Eluent): A mixture of a nonpolar solvent like hexanes and a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The exact ratio would be optimized to achieve good separation. For instance, a starting point could be a 9:1 mixture of hexanes:ethyl acetate.

Visualization: Aromatic compounds are often UV-active, so the spots can be visualized under a UV lamp at 254 nm. shoko-sc.co.jp Staining with a developing agent like potassium permanganate (B83412) can also be used. youtube.com

Computational Chemistry and Theoretical Modeling Studies

Electronic Structure Calculations (DFT, ab initio)

Electronic structure calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular properties of 1-Bromo-3-fluoro-5-phenylbenzene. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and energy of the molecule.

A study on the related compound, 1-bromo-3-fluorobenzene (B1666201), utilized DFT methods (B3LYP, B3PW91, and MPW1PW91) with 6-31++G(d,p) and 6-311++G(d,p) basis sets to investigate its molecular geometry and vibrational frequencies. nih.gov For this compound, similar levels of theory would be appropriate to obtain a reliable description of its electronic structure.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the bromine atom, which have higher energy p-orbitals. The LUMO is likely to be distributed over the aromatic system, with significant contributions from the substituted benzene (B151609) ring. DFT calculations can provide precise energies and visualizations of these orbitals. A study on 1-bromo-3-fluorobenzene showed that the calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies for a Representative Substituted Biphenyl (B1667301)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: These are representative values for a similar aromatic system and would need to be specifically calculated for this compound. |

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich areas) and blue regions representing positive potential (electron-poor areas).

For this compound, the MEP surface would likely show negative potential around the electronegative fluorine atom and, to a lesser extent, the bromine atom. The phenyl group would exhibit a more complex potential landscape, with the regions ortho and para to the substituents being influenced by their electron-withdrawing or -donating nature. The hydrogen atoms would correspond to regions of positive potential. This information is critical for understanding intermolecular interactions and preferred sites for chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

The two phenyl rings in this compound are not coplanar due to steric hindrance between the ortho hydrogens. The degree of twisting is defined by the dihedral angle between the planes of the two rings. Conformational analysis aims to identify the most stable conformers (rotational isomers) and the energy barriers between them.

Computational methods, such as DFT, can be used to calculate the potential energy surface as a function of the dihedral angle. For substituted biphenyls, the rotational barrier is influenced by the size and electronic nature of the substituents. mdpi.comrsc.org The presence of the bromo and fluoro substituents in this compound will affect the preferred dihedral angle and the energy required for rotation around the central C-C bond.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in solution. tandfonline.com By simulating the motion of the molecule over time, MD can reveal how intermolecular interactions with solvent molecules influence its conformational preferences.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Chemical Shifts: The prediction of 1H, 13C, and 19F NMR chemical shifts is a common application of DFT. nih.govliverpool.ac.uknih.govmodgraph.co.uk By calculating the magnetic shielding tensors of the nuclei, the chemical shifts can be determined relative to a standard. For this compound, these predictions would be valuable for assigning the signals in the experimental NMR spectra. The accuracy of the predicted shifts depends on the level of theory, the basis set, and the inclusion of solvent effects.

Table 2: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H2' | 7.5 - 7.6 |

| H4' | 7.4 - 7.5 |

| H6' | 7.5 - 7.6 |

| H2 | 7.3 - 7.4 |

| H4 | 7.1 - 7.2 |

| H6 | 7.2 - 7.3 |

| Note: These are estimated ranges based on calculations for similar structures. Actual values may vary. |

IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption bands observed in its infrared (IR) spectrum. DFT calculations can predict these frequencies with good accuracy, although a scaling factor is often applied to account for anharmonicity and other systematic errors. nih.gov A computational study of 1-bromo-3-fluorobenzene has shown good agreement between calculated and experimental vibrational frequencies. nih.gov For this compound, predicted IR frequencies would help in assigning the characteristic vibrational modes, such as C-H stretching, C=C stretching of the aromatic rings, and the C-Br and C-F stretching vibrations.

Table 3: Predicted Key IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm-1) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 |

| C-Br Stretch | 700 - 500 |

| Note: These are typical frequency ranges for the specified vibrational modes. |

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. By locating the transition state structures and calculating their energies, the activation energy barriers for different reaction pathways can be determined. This allows for a detailed understanding of the reaction kinetics and selectivity.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their reactivity. bit.edu.cn These models are built using a set of molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

While no specific QSRR studies focusing on this compound have been identified, this compound could be included in a broader QSRR analysis of halogenated biphenyls. nih.govmdpi.com Such a study could aim to predict the reactivity of these compounds in, for example, cross-coupling reactions or their environmental degradation rates. The molecular descriptors for this compound, such as its dipole moment, polarizability, and HOMO-LUMO energies, would be calculated and used as input for the QSRR model.

Applications in Materials Science and Organic Synthesis

Building Block for Complex Organic Molecular Architecturesbldpharm.com

1-Bromo-3-fluoro-5-phenylbenzene is fundamentally a versatile building block for creating larger, more intricate organic molecules. bldpharm.com Its structure is ideal for use in synthetic strategies that require the stepwise introduction of different functional groups. The carbon-bromine bond is a key reactive site, readily participating in a variety of metal-catalyzed cross-coupling reactions. This allows chemists to connect the 3-fluoro-5-phenylphenyl unit to other molecular fragments, building up complex scaffolds. The presence of the fluorine atom and the phenyl group modulates the electronic properties and steric environment of the molecule, influencing reactivity and the physical properties of the resulting larger structures. This makes it a valuable starting point for synthesizing targeted molecules with specific three-dimensional shapes and functionalities.

Precursor for Advanced Functional Materials

The compound's structure is particularly conducive to the development of materials with specialized electronic and physical properties.

While direct research on this compound in liquid crystals is specific, its structural motif is highly relevant. The parent compound, 1-bromo-3-fluorobenzene (B1666201), is recognized as a useful intermediate for liquid crystal synthesis. google.com The addition of a phenyl group, as in this compound, is a common design strategy in the creation of liquid crystalline materials. The rigid biphenyl (B1667301) core (formed by the original benzene (B151609) ring and the phenyl substituent) is a fundamental component of many liquid crystal molecules, providing the necessary anisotropy. The fluorine and bromine atoms offer opportunities for further functionalization and for tuning key properties such as dielectric anisotropy and melting point, which are critical for display applications.

Research into molecular glassformers has demonstrated the utility of structurally related compounds in creating stable amorphous materials. rsc.org For instance, the synthesis of 1,3,5-trisarylbenzenes, a known class of glassformers, has been achieved through Suzuki cross-coupling reactions starting from 1-bromo-3-chloro-5-iodobenzene (B84608). rsc.org This highlights a powerful synthetic route where the halogenated benzene core acts as a scaffold.

This compound is an ideal candidate for similar synthetic strategies. The bromo-substituent can be readily converted into a boronic acid or ester, or it can be used directly in a coupling reaction with another arylboronic acid. This allows for the systematic construction of large, rigid, and non-planar molecules that resist crystallization and readily form stable glasses upon cooling from a melt. rsc.org The resulting amorphous materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). bldpharm.combldpharm.com

In the field of polymer science, this compound serves as a potential monomer or a key building block for creating high-performance polymers. bldpharm.combldpharm.com Through transformations like Grignard formation followed by reaction with other monomers, or through polycondensation reactions involving its derivatives, polymers incorporating the fluorinated biphenyl unit can be synthesized. These polymers would be expected to exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties conferred by the aromatic and fluorinated structure.

Intermediate in the Synthesis of Diverse Organic Compoundsbldpharm.combldpharm.com

The primary role of this compound in organic chemistry is as a versatile intermediate. bldpharm.combldpharm.com The differential reactivity of its C-Br bond compared to the more inert C-F and C-H bonds allows for selective transformations. It is a prime substrate for a range of cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds.

Key Synthetic Transformations:

| Reaction Type | Reagent/Catalyst | Resulting Functionality |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | Forms a new C-C bond, creating biaryl or polyaryl structures. |

| Heck Coupling | Alkene / Pd catalyst | Forms a new C-C bond, attaching a vinyl group. |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Forms a new C-C bond, introducing an alkynyl group. |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Forms a new C-N bond, introducing an amino group. |

| Grignard Formation | Magnesium (Mg) | Creates an organometallic reagent for reaction with electrophiles. |

These reactions demonstrate the compound's utility in accessing a wide array of more complex molecules, which may serve as pharmaceutical intermediates or components of functional materials.

Exploration in Catalyst Ligand Developmentuni.lu

The development of new ligands is crucial for advancing transition-metal catalysis. The structure of this compound makes it an attractive scaffold for creating novel ligands. By first converting the bromo-group into a diphenylphosphine (B32561) or other coordinating group, a new phosphine (B1218219) ligand can be synthesized. The 3-fluoro and 5-phenyl substituents would then act as electronic and steric tuning elements. The electron-withdrawing nature of the fluorine atom and the steric bulk of the phenyl group can significantly modify the properties of the metal center to which the ligand is bound, potentially leading to catalysts with improved activity, selectivity, or stability for specific chemical transformations. uni.lu

Future Directions and Emerging Research Avenues

The continued interest in fluorinated biphenyl (B1667301) scaffolds, such as 1-Bromo-3-fluoro-5-phenylbenzene, in medicinal chemistry and materials science, drives the exploration of innovative and efficient chemical methodologies. Future research is poised to address the challenges of sustainability, automation, selective functionalization, and the discovery of novel applications.

Q & A

Q. What are the common synthetic routes for 1-Bromo-3-fluoro-5-phenylbenzene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation or cross-coupling strategies. For example:

- Direct Bromination : Electrophilic substitution on 3-fluoro-5-phenylbenzene using Br₂ in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C) .

- Suzuki-Miyaura Coupling : Using a phenylboronic acid derivative with a pre-brominated/fluorinated benzene scaffold. Reaction efficiency depends on catalyst choice (e.g., Pd(PPh₃)₄) and solvent polarity .

Q. Key Factors Affecting Yield :

- Temperature control to minimize polybromination.

- Solvent selection (e.g., DMF for polar intermediates, THF for non-polar systems).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Yield (%) | Purity (GC) | Reference |

|---|---|---|---|---|

| Direct Bromination | FeBr₃, CH₂Cl₂, 0°C | 65–72 | >95% | |

| Suzuki Coupling | Pd(PPh₃)₄, DMF, 80°C | 78–85 | >97% |

Advanced Question

Q. How can researchers address contradictions in regioselectivity observed in cross-coupling reactions involving this compound?

Methodological Answer: Regioselectivity conflicts often arise from competing electronic (directing effects) and steric factors. Strategies include:

- Computational Modeling : DFT calculations to predict reactive sites based on frontier molecular orbitals and charge distribution .

- Isotopic Labeling : Using deuterated analogs to track substitution patterns (e.g., deuterium NMR to confirm coupling sites) .

- In Situ Monitoring : Real-time analysis via HPLC-MS to identify intermediate species and adjust reaction conditions dynamically .

Case Study : A 2024 study resolved discrepancies in Suzuki coupling regiochemistry by pre-blocking competing sites with trimethylsilyl groups, achieving >90% selectivity for the desired para-bromo product .

Basic Question

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., splitting patterns from fluorine coupling) and confirms bromine/fluorine substitution .

- GC-MS : Validates molecular weight (MW = 265.08 g/mol) and detects impurities (e.g., residual solvents) .

- X-ray Crystallography : Resolves stereoelectronic effects of substituents on the benzene ring (e.g., bond angle distortions from fluorine’s electronegativity) .

Q. Table 2: Key Spectroscopic Data

| Technique | Observed Signal (ppm) | Diagnostic Feature | Reference |

|---|---|---|---|

| ¹⁹F NMR | -110 to -115 | Deshielded F adjacent to Br | |

| IR | 750 cm⁻¹ | C-Br stretching vibration |

Advanced Question

Q. What strategies mitigate competing side reactions during functionalization of the bromine substituent in this compound?

Methodological Answer:

- Protecting Groups : Temporarily mask the fluorine or phenyl group with tert-butyldimethylsilyl (TBS) to prevent unwanted nucleophilic attack .

- Low-Temperature Conditions : Slow kinetics at -78°C (using dry ice/acetone baths) reduce radical-mediated side reactions during Grignard additions .

- Microwave-Assisted Synthesis : Accelerates reaction rates, minimizing decomposition pathways (e.g., 10-minute runs at 100°C vs. 24-hour traditional heating) .

Example : A 2023 study achieved 92% purity in amination reactions by using Pd₂(dba)₃/XPhos catalysts and DMSO as a stabilizing solvent .

Basic Question

Q. How does the electronic nature of substituents affect the reactivity of this compound in aromatic substitution reactions?

Methodological Answer:

- Fluorine’s Electron-Withdrawing Effect : Deactivates the ring, directing incoming electrophiles to meta/para positions relative to the Br substituent .

- Phenyl Group’s Resonance : Stabilizes transition states in SNAr reactions, enhancing substitution rates at the bromine site .

Experimental Validation : Hammett σ⁺ values correlate with reaction rates—electron-withdrawing groups (e.g., -F) increase activation energy for electrophilic substitution .

Advanced Question

Q. How to resolve discrepancies in reported crystallographic data for derivatives of this compound?

Methodological Answer:

- Data Reproduibility Protocols : Use standardized refinement software (e.g., SHELXL) and deposit raw data in repositories like CCDC for peer validation .

- Temperature-Dependent Studies : Analyze lattice parameters at varying temps (e.g., 100K vs. 298K) to account for thermal expansion artifacts .

- Collaborative Benchmarking : Cross-validate with independent labs using identical synthesis batches to isolate batch-specific vs. systemic errors .

Case Study : A 2025 interlaboratory study resolved a 0.3Å bond-length discrepancy by identifying solvent inclusion in crystal packing as the root cause .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.